molecular formula C17H12O4 B14536012 4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one CAS No. 62356-30-3

4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one

Cat. No.: B14536012
CAS No.: 62356-30-3
M. Wt: 280.27 g/mol
InChI Key: FXIXDNOVGQEJGB-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a methoxybenzoyl group attached to a benzopyran ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one typically involves the reaction of 4-methoxybenzoyl chloride with a suitable benzopyran derivative. The reaction is carried out under controlled conditions, often using a base such as pyridine to facilitate the acylation process . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated benzopyran derivatives.

Scientific Research Applications

4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group enhances the compound’s ability to undergo electrophilic substitution reactions, making it reactive towards various biological targets. The compound’s effects are mediated through its interaction with cellular enzymes and receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62356-30-3

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

4-(4-methoxybenzoyl)isochromen-1-one

InChI

InChI=1S/C17H12O4/c1-20-12-8-6-11(7-9-12)16(18)15-10-21-17(19)14-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

FXIXDNOVGQEJGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC(=O)C3=CC=CC=C32

Origin of Product

United States

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